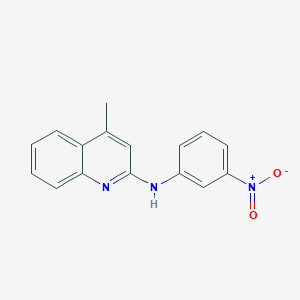
4-methyl-N-(3-nitrophenyl)quinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(3-nitrophenyl)quinolin-2-amine is an organic compound with the molecular formula C16H13N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a nitroaniline group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-nitrophenyl)quinolin-2-amine typically involves the reaction of 3-nitroaniline with 4-methylquinoline. One common method is the Meyer-Schuster rearrangement, which involves the reaction of 2-aminoaryl ketones with phenylacetylenes in the presence of a catalytic amount of zinc trifluoromethanesulfonate in an ionic liquid . This method is eco-friendly and allows for the efficient synthesis of 2,4-disubstituted quinolines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
4-methyl-N-(3-nitrophenyl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is typically the corresponding nitroso or amino derivative.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted quinoline derivatives.
科学的研究の応用
4-methyl-N-(3-nitrophenyl)quinolin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-methyl-N-(3-nitrophenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The nitroaniline group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes .
類似化合物との比較
Similar Compounds
4-Nitroaniline: An isomer of nitroaniline with similar chemical properties but different biological activities.
2-Methylquinoline: A derivative of quinoline with a methyl group at the 2-position, used in various chemical syntheses.
2-Amino-4-methylquinoline: A related compound with an amino group instead of a nitro group, used in similar applications.
Uniqueness
4-methyl-N-(3-nitrophenyl)quinolin-2-amine is unique due to the presence of both a nitroaniline group and a quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H13N3O2 |
|---|---|
分子量 |
279.29g/mol |
IUPAC名 |
4-methyl-N-(3-nitrophenyl)quinolin-2-amine |
InChI |
InChI=1S/C16H13N3O2/c1-11-9-16(18-15-8-3-2-7-14(11)15)17-12-5-4-6-13(10-12)19(20)21/h2-10H,1H3,(H,17,18) |
InChIキー |
ZKLXUMBNBORXHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















